
Benzenecarbothioic acid, 2-(acetyloxy)-, S-(5-((((2-methoxyphenyl)amino)thioxomethyl)amino)-1,1,3,4-thiadiazol-2-yl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenecarbothioic acid, 2-(acetyloxy)-, S-(5-((((2-methoxyphenyl)amino)thioxomethyl)amino)-1,1,3,4-thiadiazol-2-yl) ester is a complex organic compound with a unique structure that includes a benzenecarbothioic acid moiety, an acetyloxy group, and a thiadiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarbothioic acid, 2-(acetyloxy)-, S-(5-((((2-methoxyphenyl)amino)thioxomethyl)amino)-1,1,3,4-thiadiazol-2-yl) ester typically involves multiple steps. One common route includes the following steps:
Formation of the Thiadiazole Ring: This step involves the reaction of appropriate precursors under specific conditions to form the 1,1,3,4-thiadiazole ring.
Introduction of the Benzenecarbothioic Acid Moiety: This step involves the reaction of the thiadiazole intermediate with benzenecarbothioic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenecarbothioic acid, 2-(acetyloxy)-, S-(5-((((2-methoxyphenyl)amino)thioxomethyl)amino)-1,1,3,4-thiadiazol-2-yl) ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Benzenecarbothioic acid, 2-(acetyloxy)-, S-(5-((((2-methoxyphenyl)amino)thioxomethyl)amino)-1,1,3,4-thiadiazol-2-yl) ester has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Benzenecarbothioic acid, 2-(acetyloxy)-, S-(5-((((2-methoxyphenyl)amino)thioxomethyl)amino)-1,1,3,4-thiadiazol-2-yl) ester involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects. Detailed studies are required to fully elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenecarbothioic acid derivatives: These compounds share the benzenecarbothioic acid moiety but differ in other functional groups.
Thiadiazole derivatives: These compounds contain the thiadiazole ring but may have different substituents.
Uniqueness
The uniqueness of Benzenecarbothioic acid, 2-(acetyloxy)-, S-(5-((((2-methoxyphenyl)amino)thioxomethyl)amino)-1,1,3,4-thiadiazol-2-yl) ester lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
86910-93-2 |
|---|---|
Molekularformel |
C19H16N4O4S3 |
Molekulargewicht |
460.6 g/mol |
IUPAC-Name |
[2-[[5-[(2-methoxyphenyl)carbamothioylamino]-1,3,4-thiadiazol-2-yl]sulfanylcarbonyl]phenyl] acetate |
InChI |
InChI=1S/C19H16N4O4S3/c1-11(24)27-14-9-5-3-7-12(14)16(25)29-19-23-22-18(30-19)21-17(28)20-13-8-4-6-10-15(13)26-2/h3-10H,1-2H3,(H2,20,21,22,28) |
InChI-Schlüssel |
LMJUSNRDAAHVLE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC=CC=C1C(=O)SC2=NN=C(S2)NC(=S)NC3=CC=CC=C3OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


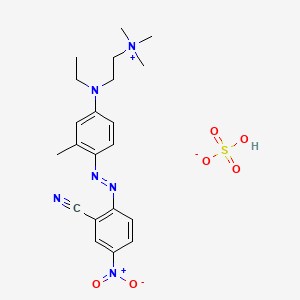


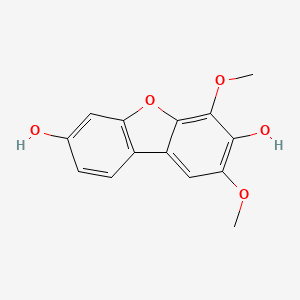

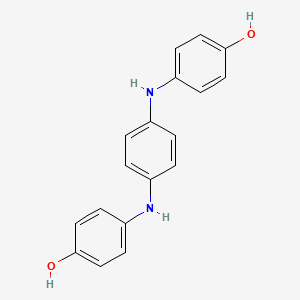
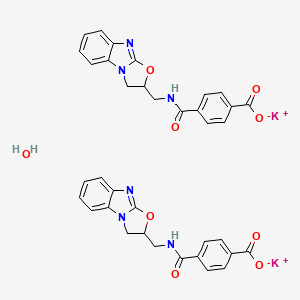

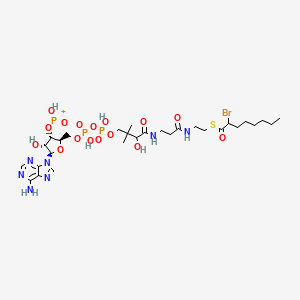

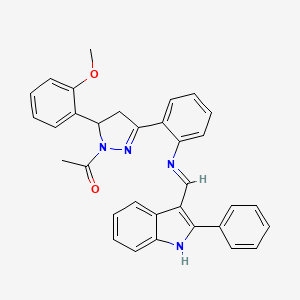
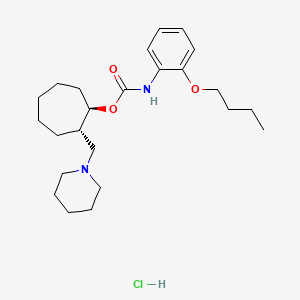

![[(3S,3aR,6S,6aS)-3-[4-(3-indazol-2-ylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15183418.png)
